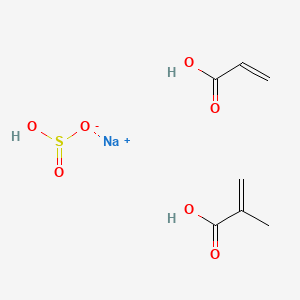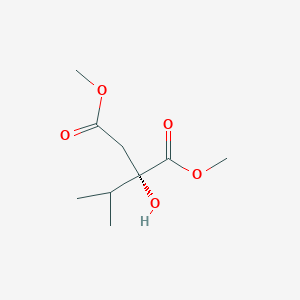
(E)-1-(4-Fluoro-3-nitrophenyl)-N-methylmethanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(4-Fluoro-3-nitrophenyl)-N-methylmethanimine is an organic compound characterized by the presence of a fluoro and nitro group on a phenyl ring, along with a methylmethanimine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-(4-Fluoro-3-nitrophenyl)-N-methylmethanimine typically involves the following steps:
Nitration: The starting material, 4-fluoroaniline, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to yield 4-fluoro-3-nitroaniline.
Formation of Methanimine: The 4-fluoro-3-nitroaniline is then reacted with formaldehyde and a methylating agent under acidic conditions to form the desired this compound.
Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques to ensure high-quality product.
Types of Reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas over a palladium catalyst or iron in the presence of hydrochloric acid.
Substitution: The fluoro group can undergo nucleophilic aromatic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst, iron, hydrochloric acid.
Substitution: Amines, thiols, appropriate solvents like dimethylformamide or ethanol.
Major Products:
Reduction: 1-(4-Fluoro-3-aminophenyl)-N-methylmethanimine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: As a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: In the development of novel materials with specific electronic or optical properties.
Biological Studies: As a probe or reagent in biochemical assays to study enzyme interactions or cellular processes.
Mecanismo De Acción
The mechanism of action of (E)-1-(4-Fluoro-3-nitrophenyl)-N-methylmethanimine would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluoro and nitro groups can influence its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
(E)-1-(4-Fluoro-3-nitrophenyl)-N-ethylmethanimine: Similar structure but with an ethyl group instead of a methyl group.
(E)-1-(4-Chloro-3-nitrophenyl)-N-methylmethanimine: Similar structure but with a chloro group instead of a fluoro group.
Uniqueness: (E)-1-(4-Fluoro-3-nitrophenyl)-N-methylmethanimine is unique due to the specific combination of the fluoro and nitro groups on the phenyl ring, which can influence its reactivity and interactions in various chemical and biological contexts.
Propiedades
Número CAS |
96014-63-0 |
|---|---|
Fórmula molecular |
C8H7FN2O2 |
Peso molecular |
182.15 g/mol |
Nombre IUPAC |
1-(4-fluoro-3-nitrophenyl)-N-methylmethanimine |
InChI |
InChI=1S/C8H7FN2O2/c1-10-5-6-2-3-7(9)8(4-6)11(12)13/h2-5H,1H3 |
Clave InChI |
NROWRLLJTIQOPG-UHFFFAOYSA-N |
SMILES canónico |
CN=CC1=CC(=C(C=C1)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


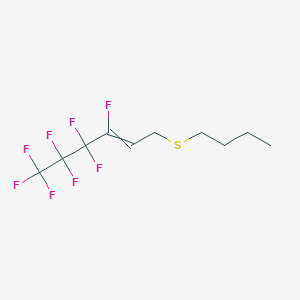

![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis[3-(4-ethynylphenoxy)benzene]](/img/structure/B14363915.png)
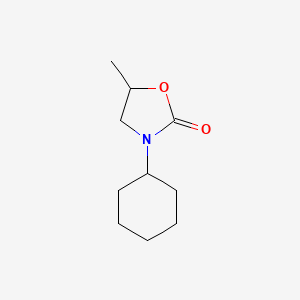

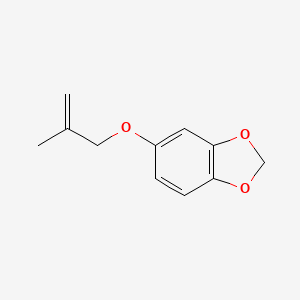
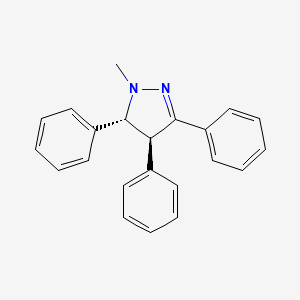
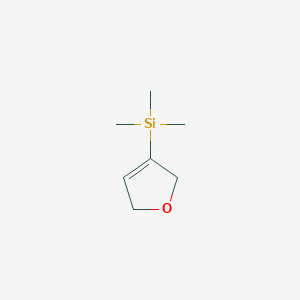
![[2-[(1-Methylpiperidin-4-yl)amino]phenyl]-phenylmethanone](/img/structure/B14363945.png)
![2,2'-[Decane-1,10-diylbis(azanediylmethylene)]diphenol](/img/structure/B14363951.png)

